molecular formula C26H54NO6P B1259722 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine

1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine

Cat. No. B1259722
M. Wt: 507.7 g/mol
InChI Key: HEEMBWYZIJABCR-ZXAYODBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(11Z)-octadecenyl]-sn-glycero-3-phosphocholine is a 1-alkyl-sn-glycero-3-phosphocholine in which the alkyl group is specified as (11Z)-octadecenyl. It has a role as a human xenobiotic metabolite. It is a lysophosphatidylcholine O-18:1 and a 1-alkyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

Lipid-Linked Desaturation Studies

1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine and its analogs have been used in lipid-linked desaturation studies. In a research conducted by Sperling and Heinz (1993), ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, were synthesized and employed for in-vitro desaturation studies with plant microsomal membranes. These studies demonstrate the desaturation of oleoyl groups to linoleoyl residues and confirm that plants introduce second and further double bonds into lipid-linked acyl groups (Sperling & Heinz, 1993).

Synthesis for Biochemical Studies

Compounds like 1-(1-hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines, related to 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine, were synthesized for biochemical studies. This synthesis process involved hydrolysis and acetylation of lysophosphatidal-cholines (G. Kiu, Serebrennikova Ga, & Evstigneeva Rp, 1987).

Studies on Membrane Ion Channels

Edelfosine, a compound related to 1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine, has been studied for its interaction with plasma membrane ion channels. This research provides insight into the interaction of similar phospholipids with membrane components and their potential effects on cellular functions (Potier et al., 2011).

Phospholipid Bilayer Studies

Research involving isomers of cis-octadecenoic acid, including studies on 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine, has provided valuable information on the packing and motion of hydrocarbon chains in phospholipid bilayers. This kind of research is crucial for understanding membrane dynamics and properties (Barton & Gunstone, 1975).

Biochemical Synthesis Studies

Another significant application is in the synthesis of specific phospholipids for biochemical studies, such as the creation of diacylglycerophosphocholine hydroperoxide through lipoxygenase and lipase (Baba et al., 1990).

properties

Product Name

1-(11Z-octadecenyl)-sn-glycero-3-phosphocholine

Molecular Formula

C26H54NO6P

Molecular Weight

507.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h10-11,26,28H,5-9,12-25H2,1-4H3/b11-10-/t26-/m1/s1

InChI Key

HEEMBWYZIJABCR-ZXAYODBVSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCC=CCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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